

Application Notes and Protocols: Developing a Quantitative Assay for Evoxac (Cevimeline) Binding

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Compound of Interest

Compound Name:	Evoxac
CAS No.:	153504-69-9
Cat. No.:	B140704

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Introduction

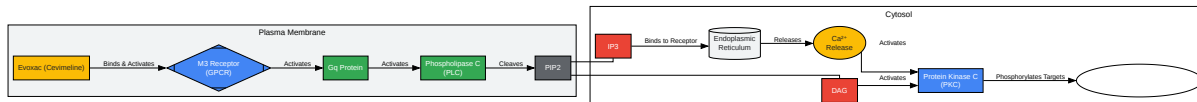
Evoxac, the brand name for cevimeline, is a cholinergic agonist used clinically to treat xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1][2][3] Its therapeutic effect stems from its action as a muscarinic receptor agonist with a strong affinity for M1 and M3 subtypes.[1][4][5] By activating M3 muscarinic receptors on salivary gland epithelium, cevimeline stimulates saliva secretion.[1][6][7] The M3 receptor is a G protein-coupled receptor (GPCR), a major class of drug targets.[8] Therefore, quantifying the binding of cevimeline to the M3 receptor is crucial for understanding its pharmacology, for quality control, and for the discovery of new, similar acting molecules.

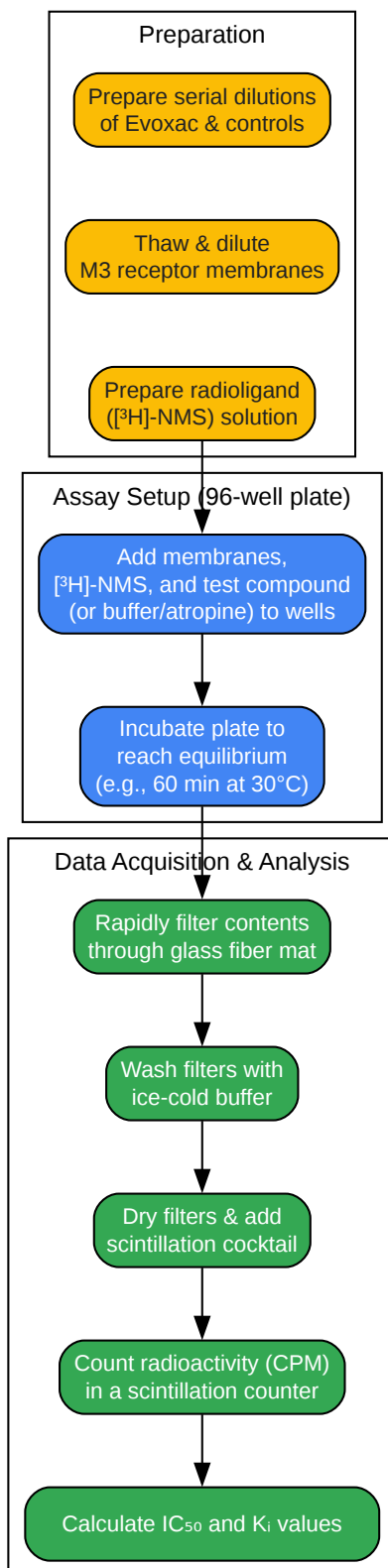
This document provides detailed protocols and application notes for developing a robust quantitative assay to characterize the binding of **Evoxac** to its primary target, the muscarinic M3 receptor.

M3 Muscarinic Receptor Signaling Pathway

Cevimeline functions as an agonist at the M3 muscarinic acetylcholine receptor.^[5] This receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). The elevated intracellular Ca²⁺ and DAG together activate Protein Kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and glandular secretion.

[5]





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